Des(benzylpyridyl) Atazanavir: A Comprehensive Technical Overview
Des(benzylpyridyl) Atazanavir: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
Des(benzylpyridyl) atazanavir is the product of N-dealkylation of atazanavir, a critical metabolic pathway for the drug.[1][2] The removal of the benzylpyridyl group results in a molecule with altered physicochemical properties, which may influence its biological activity and pharmacokinetic profile.
| Property | Value | Reference(s) |
| IUPAC Name | methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | [3] |
| Molecular Formula | C₂₆H₄₃N₅O₇ | [3][4] |
| Molecular Weight | 537.65 g/mol | [4] |
| CAS Number | 1192224-24-0 | [3] |
| SMILES | CC(C)(C)--INVALID-LINK--N--INVALID-LINK----INVALID-LINK----INVALID-LINK--(C)C)NC(=O)OC)O)NC(=O)OC | [3][4] |
| InChI | InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34)/t17-,18-,19+,20+/m0/s1 | [3][4] |
| Exact Mass | 537.31624873 Da | [3] |
Metabolic Pathway
Des(benzylpyridyl) atazanavir is a significant metabolite of atazanavir, formed through hepatic metabolism primarily mediated by cytochrome P450 enzymes.[5] The metabolic transformation involves the cleavage of the bond connecting the hydrazine moiety to the benzylpyridyl group.
Caption: Metabolic pathway from Atazanavir to its metabolite.
Experimental Methodologies
While a specific, detailed protocol for the chemical synthesis of Des(benzylpyridyl) atazanavir is not publicly available, its identification and characterization as a metabolite have been described. The primary analytical technique employed is liquid chromatography coupled with mass spectrometry (LC-MS).
Identification of Des(benzylpyridyl) atazanavir in Human Plasma
The seminal work by ter Heine et al. (2009) identified Des(benzylpyridyl) atazanavir (referred to as M1 in the publication) in plasma samples from HIV-1 infected patients undergoing treatment with atazanavir.[1] The general workflow for this type of analysis is as follows:
Caption: General workflow for metabolite identification.
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Sample Preparation: Plasma samples from patients are treated to remove proteins, typically through precipitation with an organic solvent like acetonitrile. The mixture is then centrifuged to pellet the precipitated proteins, and the resulting supernatant, containing the drug and its metabolites, is collected for analysis.
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Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. The components of the mixture are separated based on their physicochemical properties as they pass through a column packed with a stationary phase. A mobile phase gradient is used to elute the compounds at different times.
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Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For structural elucidation, tandem mass spectrometry (MS/MS) is employed, where specific ions are selected and fragmented to produce a characteristic fragmentation pattern that aids in identifying the molecule. The study by ter Heine et al. utilized a linear ion trap mass spectrometer for identification and a triple quadrupole mass spectrometer for sensitive semi-quantitative analysis.[1]
Biological Activity
Des(benzylpyridyl) atazanavir is recognized as a metabolite of the potent HIV-1 protease inhibitor, atazanavir.[2] As such, it is plausible that it may retain some level of antiviral activity. However, specific studies detailing the inhibitory potency of Des(benzylpyridyl) atazanavir against HIV protease are not widely available. It is suggested that the metabolites of atazanavir may contribute to both the overall efficacy and potential toxicity of the parent drug.[2] Further research is required to fully elucidate the pharmacological profile of this metabolite. At present, there is no specific information available regarding the signaling pathways that Des(benzylpyridyl) atazanavir might modulate. The known mechanism of action of the parent drug, atazanavir, is the inhibition of the HIV-1 protease enzyme.[6][7]
References
- 1. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Des(benzylpyridyl) atazanavir | C26H43N5O7 | CID 91799105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ClinPGx [clinpgx.org]
